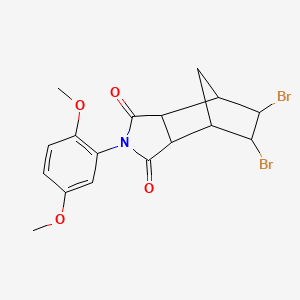![molecular formula C14H11FN6S B11064565 3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11064565.png)
3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down It belongs to the class of heterocyclic compounds, specifically a triazolo-thiadiazole derivative
Name: 3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular Formula: CHFNS
Molecular Weight: 369.34 g/mol
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for this compound. One common approach involves the condensation of appropriate precursors. For instance:
Condensation of Pyrazole and Thiadiazole Derivatives: The pyrazole and thiadiazole moieties are combined under suitable conditions to form the triazolo-thiadiazole ring system.
Fluorination: The fluorophenyl group is introduced using fluorinating agents.
Industrial Production:
While industrial-scale production methods may vary, laboratories typically employ the above synthetic routes with modifications to achieve higher yields and purity.
Chemical Reactions Analysis
This compound participates in various reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of different functional groups.
Reduction: Reduction processes may yield derivatives with altered properties.
Substitution: Substituents on the aromatic rings can be replaced using appropriate reagents.
Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic substitution reagents (e.g., alkyl halides).
Major products depend on reaction conditions and substituents. For example, reduction may yield amines, while oxidation could lead to carboxylic acids.
Scientific Research Applications
Researchers explore this compound in various fields:
Medicine: Investigating its potential as a drug candidate due to its unique structure.
Chemistry: Studying its reactivity and designing derivatives for specific applications.
Biology: Assessing its impact on cellular processes.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular functions.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare this compound with related triazolo-thiadiazoles. Its uniqueness lies in the combination of pyrazole, triazole, and thiadiazole rings.
Properties
Molecular Formula |
C14H11FN6S |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
3-(1,5-dimethylpyrazol-4-yl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H11FN6S/c1-8-11(7-16-20(8)2)12-17-18-14-21(12)19-13(22-14)9-4-3-5-10(15)6-9/h3-7H,1-2H3 |
InChI Key |
FBDKELFNKJRRLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[5-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B11064495.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11064500.png)
![5-{4-[2-(4-methoxyphenyl)propan-2-yl]phenoxy}-1-phenyl-1H-tetrazole](/img/structure/B11064501.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B11064502.png)
![3-[4-(3-chloro-4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B11064507.png)

![{5-[2-(Morpholin-4-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide](/img/structure/B11064512.png)
![1-(4-fluorobenzyl)-5'-(2-methoxyphenyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11064519.png)
![Diethyl [4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]biscarbamate](/img/structure/B11064520.png)
![2-{3-[4,4-dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-en-1-yl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11064522.png)
![Methyl 4-({2-[(2,4-dichlorophenyl)carbamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B11064526.png)
![3-(4-chlorophenyl)-6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11064543.png)
